Product packaging for 1H-pyrazolo[3,4-b]pyridin-4-ol(Cat. No.:CAS No. 49834-67-5)

1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B3178317
CAS No.: 49834-67-5
M. Wt: 135.12
InChI Key: UDWCKMMKPOGURO-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridin-4-ol is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B3178317 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 49834-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWCKMMKPOGURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Pyrazolo 3,4 B Pyridine Heterocyclic System As a Privileged Scaffold in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. nih.govmdpi.com The fusion of a pyrazole (B372694) and a pyridine (B92270) ring creates a unique electronic and structural framework that is amenable to diverse chemical modifications, allowing for the fine-tuning of its biological properties.

The versatility of this scaffold is demonstrated by the wide array of biological activities reported for its derivatives. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.comjst.go.jpmdpi.com The structural rigidity of the bicyclic system, combined with the potential for introducing various substituents at different positions, allows for the creation of libraries of compounds with distinct structure-activity relationships (SAR). nih.gov

The pyrazolo[3,4-b]pyridine nucleus is a key component in numerous compounds that have been investigated as inhibitors of various enzymes, such as kinases and topoisomerases, which are crucial in disease pathways. nih.govnih.gov Its structural similarity to endogenous purines allows it to interact with ATP-binding sites in kinases, a common strategy in the development of targeted cancer therapies. mdpi.com The adaptability of this scaffold continues to make it a valuable starting point for the design and synthesis of new potential therapeutic agents.

Historical Context of 1h Pyrazolo 3,4 B Pyridine Derivatives Research

The journey of pyrazolo[3,4-b]pyridine research began over a century ago. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908. nih.gov This initial breakthrough was followed by the work of Bulow in 1911, who synthesized N-phenyl-3-methyl substituted derivatives. nih.gov These early efforts laid the groundwork for future exploration of this heterocyclic system.

Throughout the 20th century, and with an accelerated pace in recent decades, the synthetic methodologies for constructing the pyrazolo[3,4-b]pyridine core have evolved significantly. nih.gov Early methods often involved the condensation of aminopyrazoles with dicarbonyl compounds. nih.gov Over time, more sophisticated and efficient synthetic routes have been developed, including multi-component reactions and transition metal-catalyzed cross-coupling reactions, which have expanded the chemical space and accessibility of diverse derivatives. researchgate.net The development of these synthetic strategies has been crucial in enabling the extensive investigation of the biological activities of this compound class. While early derivatives were first synthesized in the 1970s, vinyl-substituted variants gained prominence after 2000 due to their synthetic versatility.

Overview of Current Research Trajectories for 1h Pyrazolo 3,4 B Pyridin 4 Ol and Its Analogues

Strategies for Constructing the Pyrazolo[3,4-b]pyridine Core

The assembly of the fused bicyclic system can be approached from two distinct retrosynthetic disconnections, each offering strategic advantages depending on the availability of starting materials and the desired substitution pattern on the final molecule.

Pyridine (B92270) Ring Formation onto Pre-existing Pyrazole (B372694) Rings

The most prevalent strategy for synthesizing the pyrazolo[3,4-b]pyridine core involves the annulation of a pyridine ring onto a pre-existing pyrazole. nih.gov This approach typically utilizes aminopyrazole derivatives as key building blocks. Specifically, 3-aminopyrazole (B16455) and 5-aminopyrazole are widely employed as 1,3-dinucleophiles (N-C-C). nih.gov These aminopyrazoles are reacted with various 1,3-bielectrophilic partners (C-C-C) to construct the six-membered pyridine ring.

Common 1,3-bielectrophiles used in this strategy include:

1,3-Dicarbonyl Compounds : When a non-symmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two different regioisomers. The final product distribution is governed by the relative electrophilicity of the two carbonyl groups. mdpi.com To overcome this, reagents with distinct electrophilic centers, such as 1,1,1-trifluoropentane-2,4-dione, have been used to achieve high regioselectivity. mdpi.com

α,β-Unsaturated Ketones : These compounds, acting as Michael acceptors, also serve as effective 1,3-bielectrophiles. The reaction with a 5-aminopyrazole proceeds via a Michael addition, followed by cyclization and dehydration to form the pyridine ring. mdpi.com

A recent development involves a cascade 6-endo-dig cyclization reaction using 5-aminopyrazoles and alkynyl aldehydes, which provides a modern and efficient route to diversified pyrazolo[3,4-b]pyridine frameworks. nih.gov

Table 1: Pyridine Ring Annulation onto Pyrazole Precursors

Pyrazole Starting Material 1,3-Bielectrophile Partner Reaction Type Resulting Core Structure
5-Aminopyrazole 1,3-Dicarbonyl Compound Condensation/Cyclization 1H-Pyrazolo[3,4-b]pyridine
5-Aminopyrazole α,β-Unsaturated Ketone Michael Addition/Cyclization 1H-Pyrazolo[3,4-b]pyridine
3-Aminopyrazole Diethyl 2-(ethoxymethylene)malonate Gould-Jacobs Reaction 1H-Pyrazolo[3,4-b]pyridin-4-one

Pyrazole Ring Formation onto Pre-existing Pyridine Rings

An alternative, though less common, approach is the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine core. nih.govnih.gov This strategy is particularly useful for accessing substitution patterns that are difficult to achieve through the pyridine-formation route.

A notable method involves starting from readily available 2-chloro-3-nitropyridines. nih.gov The synthesis proceeds through a sequence of reactions:

Nucleophilic Aromatic Substitution (SNAr) : The 2-chloro-3-nitropyridine (B167233) reacts with a β-ketoester, such as ethyl acetoacetate, where the chlorine atom is displaced.

Modified Japp–Klingemann Reaction : The resulting intermediate is then treated with an arenediazonium salt. This triggers a sequence of azo-coupling, deacylation, and intramolecular cyclization to annulate the pyrazole ring onto the pyridine scaffold. nih.gov

This protocol offers several advantages, including the use of stable arenediazonium tosylates and the ability to combine the final steps into a one-pot procedure, enhancing operational simplicity and efficiency. nih.gov

Table 2: Pyrazole Ring Annulation onto Pyridine Precursors

Pyridine Starting Material Key Reagents Reaction Sequence Resulting Core Structure
2-Chloro-3-nitropyridine 1. β-Ketoester (e.g., ethyl acetoacetate) 2. Arenediazonium tosylate 1. SNAr 2. Japp-Klingemann Reaction 1-Aryl-1H-pyrazolo[3,4-b]pyridine

Classical and Contemporary Synthetic Routes

Several named reactions and modern synthetic strategies have been adapted and optimized for the synthesis of the 1H-pyrazolo[3,4-b]pyridine system, providing access to a wide array of derivatives, including the target this compound.

Friedländer Condensation Approaches

The Friedländer synthesis, a classical method for preparing quinolines, can be adapted to form the pyridine portion of the pyrazolo[3,4-b]pyridine ring system. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl. In this context, a 5-aminopyrazole bearing a carbonyl group at the 4-position would react with a methylene-containing compound.

However, a more common and related approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. researchgate.net This reaction follows a similar pathway of condensation, intramolecular cyclization, and dehydration to yield the fused pyridine ring. The reaction conditions can be varied, using solvents like acetic acid or methanol, and can be assisted by microwave irradiation to improve yields and reduce reaction times. researchgate.net

Gould-Jacobs Reaction Variants

The Gould-Jacobs reaction is a powerful tool for synthesizing 4-hydroxyquinolines (quinolones) and has been successfully applied to the synthesis of this compound and its derivatives. nih.govmdpi.com In this variant, an aniline (B41778) is replaced by a 3-aminopyrazole. mdpi.com

The typical reaction involves:

Reactants : 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate.

Mechanism : The amino group of the pyrazole first attacks the electrophilic carbon of the enol ether, leading to the elimination of an ethanol (B145695) molecule. This is followed by a thermal or acid-catalyzed intramolecular cyclization, where the pyrazole nitrogen attacks one of the ester groups, eliminating a second molecule of ethanol and forming the pyridone ring. mdpi.com

The initial product is the stable 1H-pyrazolo[3,4-b]pyridin-4(7H)-one, the keto tautomer of this compound. nih.gov This intermediate is often converted to the corresponding 4-chloro-1H-pyrazolo[3,4-b]pyridine by treatment with reagents like phosphorus oxychloride (POCl₃), which serves as a versatile handle for further functionalization. nih.govmdpi.com

Table 3: Gould-Jacobs Reaction for Pyrazolopyridinone Synthesis

Pyrazole Reactant Malonate Derivative Key Intermediate Final Product (after POCl₃)

Multi-Component Reactions (MCRs) for 1H-Pyrazolo[3,4-b]pyridines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, have become a cornerstone of modern heterocyclic chemistry due to their efficiency and atom economy. researchgate.net

Several MCRs have been developed for the synthesis of the 1H-pyrazolo[3,4-b]pyridine skeleton. A well-established example is a three-component reaction involving:

5-Amino-3-methyl-1-phenyl-1H-pyrazole

An aromatic aldehyde

Ethyl pyruvate (B1213749)

This reaction efficiently produces highly substituted ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates in a single step. cardiff.ac.uk Another innovative approach is the cascade reaction between 5-aminopyrazoles and alkynyl aldehydes, which proceeds via a C≡C bond activation to yield diverse pyrazolo[3,4-b]pyridine frameworks. nih.gov These MCR strategies offer rapid access to complex molecular architectures from simple and readily available starting materials.

Table 4: Examples of Multi-Component Reactions for Pyrazolo[3,4-b]pyridine Synthesis

Components Reaction Type Product Class
5-Aminopyrazole, Aromatic Aldehyde, Ethyl Pyruvate Three-component condensation Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylates cardiff.ac.uk

Synthesis from Anthranilic Acid Derivatives

The utilization of anthranilic acid and its derivatives represents a classical approach to quinoline (B57606) synthesis, which has been adapted for pyrazolo[3,4-b]quinolines, a related class of compounds. mdpi.com The Niementowski reaction, a traditional method for producing 4-hydroxyquinolines from anthranilic acid and ketones or aldehydes, has been explored for the synthesis of pyrazolo[3,4-b]quinolines. mdpi.com However, direct reaction of anthranilic acid with pyrazolones has not been successful in yielding the desired pyrazoloquinoline system. mdpi.com An indirect approach involves the use of anthranilic acid to first synthesize a quinoline derivative, which is then further reacted to form the pyrazolo[3,4-b]quinoline structure. mdpi.com For instance, the reaction of 3-aminopyrazoles with ortho-chloro/bromo benzoic acid, derived from anthranilic acid, has been employed in the synthesis of pyrazolo[3,4-b]quinolines. mdpi.com

Cascade Reactions and Cyclocondensation Strategies

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like pyrazolo[3,4-b]pyridines in a single operation, avoiding the isolation of intermediates. researchgate.netresearchgate.net These strategies are valued for their atom economy and ability to construct multiple bonds in one pot.

A notable example involves the reaction of 5-aminopyrazoles with alkynyl aldehydes, which undergoes a cascade 6-endo-dig cyclization to furnish pyrazolo[3,4-b]pyridines. nih.gov This method demonstrates good functional group tolerance and high regioselectivity. nih.gov Another cascade approach involves the reaction between N-arylitaconimides and 5-aminopyrazoles, proceeding through a Michael addition followed by intramolecular transamidation and recyclization to yield polyfunctional hydrogenated pyrazolo[3,4-b]pyridines. researchgate.net

Cyclocondensation reactions are also a cornerstone in the synthesis of this heterocyclic system. The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a widely used method. mdpi.com For instance, reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions can produce 4-arylpyrazolo[3,4-b]pyridin-6-ones. researchgate.net Microwave-assisted cyclocondensation of N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione provides a regioselective route to functionalized pyrazolo[3,4-b]pyridines in good yields and short reaction times. researchgate.net

Catalytic Systems and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridines and their derivatives is often facilitated by various catalytic systems, which can enhance reaction rates, improve yields, and control selectivity. These catalysts range from transition metals to Lewis and Brønsted acids and bases.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Palladium, Rhodium)

Transition metals play a pivotal role in the formation of the pyrazolo[3,4-b]pyridine ring system through various coupling reactions.

Copper-catalyzed reactions: Copper catalysts have been employed in the cyclization of 2-chloro-3-cyanopyridine (B134404) with hydrazines to produce 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net These amino derivatives can be further functionalized. Another copper-catalyzed process involves the reaction of aminopyrazoles and 1,3-diarylpropenes, which undergoes intramolecular cyclization and dehydro-aromatization. researchgate.net

Palladium-catalyzed reactions: Palladium catalysts are instrumental in cross-coupling reactions for the synthesis of substituted pyrazolo[3,4-b]pyridines. For instance, a palladium-catalyzed reaction of β-bromovinyl aldehyde with an aminopyrazole has been shown to yield a pyrazolo[3,4-b]quinoline. mdpi.com Palladium-catalyzed C-N coupling reactions are also utilized to introduce various substituents onto the pyrazolo[3,4-b]pyridine core. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrazolo[3,4-b]pyridine Synthesis

CatalystReactantsProduct TypeReference
Copper2-chloro-3-cyanopyridine, hydrazines3-amino-1H-pyrazolo[3,4-b]pyridines researchgate.net
Palladiumβ-bromovinyl aldehyde, aminopyrazolePyrazolo[3,4-b]quinoline mdpi.com
PalladiumSEM-protected pyrazolo[3,4-b]pyridine core, various aminesSubstituted 1H-pyrazolo[3,4-b]pyridines nih.gov

Lewis Acid Catalysis (e.g., Iron(III)chloride, Zirconium(IV)chloride)

Lewis acids are effective catalysts in promoting the synthesis of pyrazolo[3,4-b]pyridines by activating reactants and facilitating key bond-forming steps.

Iron(III) chloride (FeCl₃): A straightforward and efficient protocol for the synthesis of pyrazolo[3,4-b]pyridines involves the reaction of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with β-enaminoketones, promoted by iron(III) chloride. researchgate.netresearchgate.net This method is characterized by simple reaction conditions and high yields. researchgate.net The proposed mechanism involves an initial Michael addition/elimination followed by an FeCl₃-induced intramolecular aldol-type reaction. researchgate.net

Zirconium(IV) chloride (ZrCl₄): Zirconium(IV) chloride has been utilized as a catalyst for the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones to synthesize 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net This Lewis acid is also employed in various other organic transformations, such as Friedel-Crafts reactions and condensations, highlighting its versatility. sid.iratamanchemicals.comiosrjournals.org

Table 2: Lewis Acid Catalysis in Pyrazolo[3,4-b]pyridine Synthesis

Lewis AcidReactantsProduct TypeReference
Iron(III) chloride5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, β-enaminoketonesPyrazolo[3,4-b]pyridines researchgate.netresearchgate.net
Zirconium(IV) chloride5-amino-1-phenylpyrazole, α,β-unsaturated ketones4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.comresearchgate.net

Organic and Inorganic Acid/Base Catalysis (e.g., Acetic Acid, Ammonium Acetate)

Both organic and inorganic acids and bases are commonly used to catalyze the synthesis of pyrazolo[3,4-b]pyridines, often by influencing the reactivity of the starting materials.

Acetic Acid: Acetic acid is frequently used as a catalyst, sometimes in combination with other reagents. For instance, the addition of acetic acid to the reaction medium can lead to a more complete conversion of reactants. researchgate.net A mixture of propan-2-ol and acetic acid has been identified as a suitable medium for the synthesis of pyrazolo[3,4-b]pyridine. researchgate.net In some multi-component reactions, acetic acid is used to facilitate the formation of the pyrazolo[3,4-b]pyridine ring system. researchgate.net

Ammonium Acetate (B1210297): Ammonium acetate has been used as a catalyst in the multi-component reaction of a substituted 5-amino-1-phenyl-1H-pyrazole, benzoylacetonitrile, and an aromatic aldehyde to produce pyrazolo[3,4-b]pyridines. researchgate.net

Advanced Synthetic Techniques

In addition to traditional heating methods, advanced synthetic techniques are being employed to improve the efficiency and environmental friendliness of pyrazolo[3,4-b]pyridine synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net For example, the microwave-assisted reaction between N-substituted 5-aminopyrazoles and a 1,3-bis-electrophilic reagent has been shown to be a successful strategy for producing functionalized pyrazolo[3,4-b]pyridines. researchgate.net Furthermore, the development of green chemistry approaches, such as the use of nanocatalysts and solvent-free reaction conditions, is a growing area of interest in the synthesis of these important heterocyclic compounds. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient construction of pyrazolo[3,4-b]pyridine scaffolds. This methodology often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov A notable approach involves the one-pot, multi-component condensation of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, and various p-substituted β-ketonitriles in acetic acid. nih.gov When comparing conventional heating with microwave irradiation for these reactions, the microwave approach consistently demonstrates superior efficiency. nih.gov

Another efficient microwave-assisted method is the one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones. rsc.org This reaction, catalyzed by Indium(III) chloride (InCl₃) in an aqueous medium, produces carbonylpyrazolo[3,4-b]pyridine derivatives in good to excellent yields. rsc.org The use of microwave irradiation facilitates rapid heating, accelerating the reaction rate and enabling the completion of the synthesis in a fraction of the time required by traditional methods. rsc.orgdergipark.org.tr

Furthermore, multicomponent reactions for synthesizing pyrazolo[3,4-b]pyridine derivatives have been successfully performed under microwave irradiation, highlighting the versatility of this technique. nih.govosi.lv For instance, the reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole, various aromatic aldehydes, and ethyl pyruvate proceeds efficiently to yield ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. cardiff.ac.uk

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
ReactantsMethodConditionsReaction TimeYieldReference
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, pyruvic acidMicrowave IrradiationAcetic Acid5-8 min85% nih.gov
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, pyruvic acidConventional HeatingAcetic Acid6-8 h70% nih.gov
3-methyl-1-phenyl-1H-pyrazolo-5-amine, paraformaldehyde, acetylacetoneMicrowave IrradiationInCl₃, WaterNot Specified92% rsc.org
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, aromatic aldehydes, malononitrilesMicrowave IrradiationPEG-400, Bleaching Earth CatalystNot SpecifiedGood to Moderate researchgate.net

Green Chemistry Principles and Approaches in Synthesis

The synthesis of pyrazolo[3,4-b]pyridines is increasingly incorporating principles of green chemistry to minimize environmental impact. A key strategy is the use of environmentally benign solvents. One-pot syntheses have been developed that utilize water as the reaction medium, a significant improvement over volatile and hazardous organic solvents. rsc.org For example, the InCl₃-catalyzed one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones proceeds efficiently in water under microwave irradiation. rsc.org

Another green approach involves the use of alternative, recyclable reaction media and catalysts. Polyethylene glycol (PEG-400) has been employed as a green reaction solvent for the one-pot synthesis of substituted pyrazolo[3,4-b:4',3'e]pyridine derivatives. researchgate.net This method is enhanced by the use of basic bleaching earth as a heterogeneous catalyst, which can be recovered and reused, thereby reducing waste. researchgate.net The combination of a green solvent, a reusable catalyst, and energy-efficient microwave irradiation represents a significant advancement in the sustainable synthesis of these heterocyclic compounds. researchgate.net The development of transition-metal-free catalytic systems, such as using molecular iodine with K₂CO₃ for the dehydrogenation of 4,7-dihydropyrazolo[3,4-b]pyridines, further contributes to the green credentials of these syntheses by avoiding toxic and expensive heavy metals. researchgate.net

Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for producing specific enantiomers of chiral pyrazolo[3,4-b]pyridine derivatives, which is often essential for their biological activity. One powerful method involves the use of chiral-at-metal rhodium(III) complexes as catalysts. rsc.org An efficient asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has been developed using this approach. rsc.org This protocol is highly effective, requiring a very low catalyst loading (as low as 0.05 mol%) to produce the desired pyrazolo[3,4-b]pyridine analogues in high yields (81–98%) and with excellent enantioselectivity (85–99% ee). rsc.org The reaction can also be scaled up to the gram scale while maintaining high enantioselectivity. rsc.org

Another successful strategy employs N-heterocyclic carbene (NHC) catalysis. A diverse range of chiral pyrazolo[3,4-b]pyridin-6-ones has been prepared through an NHC-catalyzed oxidative [3 + 3] annulation reaction between enals and pyrazol-5-amines. rsc.org This method is characterized by its mild reaction conditions and broad substrate scope, consistently delivering products in excellent yields and with high enantioselectivities. rsc.org

Table 2: Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Reaction TypeCatalystSubstratesYieldEnantioselectivity (ee)Reference
Asymmetric Friedel–Crafts-type alkylation/cyclizationChiral-at-metal Rh(III) complex5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles81–98%85–99% rsc.org
Oxidative [3 + 3] annulationN-heterocyclic carbene (NHC)Enals and pyrazol-5-aminesExcellentExcellent rsc.org

Regioselectivity and Stereochemical Control in 1H-Pyrazolo[3,4-b]pyridine Synthesis

Controlling regioselectivity is a critical challenge in the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials. The reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds can potentially yield two different regioisomers. mdpi.comnih.gov The outcome is determined by the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov To achieve high regioselectivity, reactants with significantly different carbonyl electrophilicities are used. For example, the use of 1,1,1-trifluoropentane-2,4-dione ensures that the more electrophilic carbonyl group (adjacent to the CF₃ group) reacts in a specific manner, leading to the formation of a single regioisomer where the CF₃ group is positioned at the R⁴ position of the final product. mdpi.comnih.gov

A different strategy for achieving regioselectivity involves a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method demonstrates excellent regional selectivity, exclusively affording C6 substituted pyrazolo[3,4-b]pyridines. nih.gov The protocol's ability to be switched between synthesizing halogenated and non-halogenated derivatives by using silver, iodine, or N-Bromosuccinimide (NBS) further highlights its versatility and control. nih.gov Stereochemical control, as discussed in the asymmetric synthesis section, is achieved through the use of chiral catalysts, which guide the formation of one enantiomer over the other. rsc.orgrsc.org The development of these selective methodologies is essential for the synthesis of structurally well-defined pyrazolopyridine-based compounds for various applications. rsc.orgnih.gov

Broad Spectrum of Biological Activities of Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to purine. mdpi.comresearchgate.net This unique heterocyclic system is a cornerstone for developing small molecules with a wide array of pharmacological properties. tandfonline.comrsc.org Analogues derived from this core have been extensively investigated, revealing a diverse range of biological activities. These compounds have been reported to possess potent anti-cancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netderpharmachemica.comjst.go.jp Furthermore, they have been identified as inhibitors of various important enzymes, including cyclin-dependent kinases (CDKs), PIM-1 kinase, and fibroblast growth factor receptors (FGFRs), highlighting their potential as targeted therapeutic agents. tandfonline.comrsc.orgscispace.comnih.gov The versatility of the pyrazolo[3,4-b]pyridine nucleus allows for substitutions at multiple positions (N1, C3, C4, C5, and C6), enabling the fine-tuning of its biological profile and making it a subject of significant interest in the quest for novel therapeutic agents. nih.gov

Anti-Cancer and Anti-Proliferative Efficacy

The anti-cancer potential of pyrazolo[3,4-b]pyridine derivatives is one of their most significant and widely studied pharmacological actions. rsc.org These compounds have been shown to exert their anti-tumor effects through various mechanisms, including the inhibition of cell growth, induction of apoptosis (programmed cell death), and interference with key signaling pathways essential for cancer cell proliferation and survival. researchgate.netrsc.orgbohrium.com

A multitude of studies have demonstrated the potent cytotoxic effects of 1H-pyrazolo[3,4-b]pyridine analogues against a broad panel of human and murine cancer cell lines. For instance, two series of pyrazolo[3,4-b]pyridine derivatives, designated 9a–h and 14a–h, were evaluated for their anti-cancer activity against Hela, MCF7, and HCT-116 cancer cell lines. mdpi.comnih.gov Compound 9a showed the highest activity against Hela cells with an IC50 value of 2.59 µM, while compound 14g was particularly effective against MCF7 and HCT-116 cells, with IC50 values of 4.66 µM and 1.98 µM, respectively. mdpi.comnih.gov

In another study, new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were synthesized and evaluated. mdpi.comnih.gov The 4-alkylaminoethyl ether derivatives, in particular, displayed potent in vitro antiproliferative activity in the low micromolar range (0.75–4.15 μΜ) across several human and murine cancer cell lines, including those of breast (MCF7), melanoma (A375, A2058), and pancreatic (Panc0504) origin, without affecting the proliferation of normal cells. mdpi.comresearchgate.netnih.gov

Similarly, research into pyrazolopyridine and pyrazolothiazole-based compounds revealed that derivatives 5a and 5b , which feature a thioxopyrazolo[3,4-b]pyridine core, exhibited strong growth inhibitory activity against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines, with IC50 values ranging from 3.42 to 9.21 μM. rsc.org Notably, compounds 5a and 5b were about 2.4 times more potent against the HepG-2 cell line than the standard drug erlotinib. rsc.org

Further research has identified other promising compounds. Compound 7b , a 4-thiazolidinone (B1220212) derivative bearing a pyrazolo[3,4-b]pyridine moiety, showed exceptional antiproliferative efficacy against both Hep G2 and MCF7 cell lines, with IC50 values of 0.0158 µM and 0.0001 µM, respectively. jst.go.jpnih.gov Additionally, compounds 2 and 9c from a separate series were found to be powerful and broad-spectrum anticancer agents against HepG2, MCF-7, and Hela cells. nih.gov

The following table summarizes the cytotoxic activities of selected 1H-pyrazolo[3,4-b]pyridine analogues against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
9aHelaCervical Cancer2.59 mdpi.comnih.gov
14gMCF7Breast Cancer4.66 mdpi.comnih.gov
14gHCT-116Colorectal Carcinoma1.98 mdpi.comnih.gov
5aHepG-2Hepatocellular Carcinoma3.42 rsc.org
5bHepG-2Hepatocellular Carcinoma3.56 rsc.org
7bHep G2Hepatocellular Carcinoma0.0158 jst.go.jpnih.gov
7bMCF7Breast Adenocarcinoma0.0001 jst.go.jpnih.gov
19MCF-7Breast Cancer (ERα-dependent)5.61 nih.gov
6bHCT-116Colorectal Carcinoma- tandfonline.com
6bHepG2Hepatocellular Carcinoma- tandfonline.com

The promising in vitro results of several 1H-pyrazolo[3,4-b]pyridine analogues have been translated into significant anti-tumor efficacy in preclinical animal models. A study on 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines found that the most potent compounds from in vitro testing could inhibit tumor growth in an orthotopic breast cancer mouse model. mdpi.comresearchgate.netnih.gov A key finding from this research was that the novel compounds exhibited no systemic toxicity, affecting only the implanted tumors and not interfering with the animals' immune systems. mdpi.comnih.gov

In a different study, a novel pyrazolo[3,4-b]pyridine derivative, 6b , was evaluated in a solid Ehrlich carcinoma (SEC) mouse model. nih.gov The results were notable, as compound 6b significantly reduced both tumor weight and volume, demonstrating efficacy that surpassed the standard chemotherapeutic drug doxorubicin. nih.gov Another compound, 7n , was selected for in vivo evaluation based on its potent and selective inhibition of FGFR kinase. scispace.com It showed significant antitumor activity in a FGFR1-driven H1581 xenograft model, marking it as a promising candidate for further drug development. scispace.com Similarly, an in vivo anticancer assay over Ehrlich ascites carcinoma (EAC) in mice indicated that compounds 2 and 9c possessed the greatest activity in that model. nih.gov

Mechanistic studies have revealed that a key mode of action for the anti-proliferative effects of 1H-pyrazolo[3,4-b]pyridine analogues is their ability to disrupt the normal cell cycle and induce apoptosis. bohrium.com For example, compound 9a was found to arrest the cell cycle in the S phase in Hela cells. mdpi.comnih.gov Meanwhile, compound 14g caused cell cycle arrest at the G2/M phase in MCF7 cells and at the S phase in HCT-116 cells. mdpi.comnih.gov Both compounds also induced significant levels of early and late apoptosis in their respective target cell lines. mdpi.comnih.gov

Further investigation into the apoptotic pathway showed that compound 19 , a pyrazolo[3,4-b]pyridine derivative identified as a PIM-1 kinase inhibitor, induced apoptotic cell death in MCF-7 cells. nih.gov This was achieved through cell cycle arrest at the G2/M phase, an increase in the expression of pro-apoptotic genes, and inhibition of anti-apoptotic gene expression. nih.gov Similarly, derivative 6b , a dual CDK2/PIM1 inhibitor, was shown to induce a 63.04-fold increase in apoptosis and arrest the cell cycle at the G0-G1 phase, highlighting its potent anti-proliferative capabilities. tandfonline.comnih.gov The ability of these compounds to target fundamental processes of cell division and survival, such as CDKs, underscores their therapeutic potential. bohrium.com

Anti-Microbial and Anti-Parasitic Activities

In addition to their anti-cancer properties, pyrazolo[3,4-b]pyridine derivatives have demonstrated a broad spectrum of activity against various pathogens. derpharmachemica.comjst.go.jp The scaffold has been explored for the development of agents to combat bacterial, fungal, and parasitic infections, with some derivatives showing potential as antileishmanial agents. derpharmachemica.comjst.go.jp

Several series of pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal strains. One study synthesized a series of derivatives (PYR1-5) and tested them against Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger. walshmedicalmedia.com Compound PYR3 showed the best activity against Candida albicans, comparable to the standard drug Fluconazole. walshmedicalmedia.com All five compounds showed total inhibition of Aspergillus niger after 72 hours, suggesting a fungistatic action. walshmedicalmedia.com

In another study, newly synthesized pyrazolo[3,4-b]pyridine analogs 2-9 were tested against Gram-negative and Gram-positive bacteria, as well as fungi. nih.gov Compound 2 exhibited potent and broad-spectrum antimicrobial activity, while compounds 6 and 9c showed remarkable and extended-spectrum antibacterial activity. nih.gov

A separate investigation focused on three novel series of pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases and 4-thiazolidinones. jst.go.jpnih.gov Many of these compounds exhibited antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. jst.go.jpnih.gov Notably, compound 7b was found to be nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum, with an MIC of 0.98 µg/mL. jst.go.jpnih.gov

The antifungal properties of pyrazolo[3,4-b] tandfonline.comscirp.orgnaphthyridin-5-amines were tested against Candida albicans and Cryptococcus neoformans. mdpi.com Compounds with a 4-p-tolyl substituent on the naphthyridine skeleton (3a, 3d, and 3g ) were the most active, particularly against C. albicans. mdpi.com

The table below presents the antimicrobial activity of selected pyrazolo[3,4-b]pyridine derivatives.

CompoundMicroorganismTypeActivity (MIC, µg/mL)Reference
PYR3Candida albicans ATCC 10231FungusComparable to Fluconazole walshmedicalmedia.com
PYR1-5Aspergillus niger ATCC 16404FungusTotal inhibition at 72h walshmedicalmedia.com
7bFusarium oxysporumFungus0.98 jst.go.jpnih.gov
VariousVarious Bacteria & FungiBacteria/Fungi0.12 - 62.5 jst.go.jpnih.gov
3dCandida albicansFungusMost active in its series mdpi.com
Anti-Viral and Anti-Leishmanial Research

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework in the search for novel antiviral and anti-leishmanial agents. researchgate.netresearchgate.netchemmethod.com Researchers have synthesized and evaluated various derivatives, demonstrating a range of activities against different viral strains and Leishmania species.

In the realm of antiviral research, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their efficacy against nonpolio enteroviruses, including EV-D68, EV-A71, and CVB3. researchgate.net Among the compounds tested, four derivatives emerged as the most potent antiviral agents against EV-D68. researchgate.net The versatility of the pyrazolopyridine core is further highlighted by its exploration as a potential agent against the herpes simplex virus (HSV-1 and HSV-2). researchgate.net

The anti-leishmanial potential of this heterocyclic system has also been a subject of investigation. researchgate.netchemmethod.com The structural similarities of 1H-pyrazolo[3,4-b]pyridine derivatives to purine analogues make them interesting candidates for targeting enzymes and receptors crucial for parasite survival. mdpi.com

Table 1: Anti-Viral and Anti-Leishmanial Activity of 1H-Pyrazolo[3,4-b]pyridine Analogues

Compound ClassTarget Organism/VirusKey FindingsReference(s)
Pyrazolo[3,4-b]pyridine derivativesNonpolio enteroviruses (EV-D68, EV-A71, CVB3)Four compounds identified as potent agents against EV-D68. researchgate.net
Pyrazolo[3,4-b]pyridine derivativesHerpes Simplex Virus (HSV-1, HSV-2)Investigated as potential anti-herpes agents. researchgate.net
1H-Pyrazolo[3,4-b]pyridine analoguesLeishmania speciesExplored for anti-leishmanial activity. researchgate.netchemmethod.com
Anti-Malarial and Anti-Trypanosomal Investigations (e.g., Trypanosoma cruzi)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, has necessitated the development of new antimalarial drugs. nih.gov The 1H-pyrazolo[3,4-b]pyridine scaffold has been investigated as a bioisosteric replacement for the quinoline ring system found in classical antimalarials like mefloquine. researchgate.netnih.gov This strategy has led to the synthesis of 1H-pyrazolo[3,4-b]pyridine 4-aminomethanol compounds which have shown in vitro activity against both chloroquine-sensitive and -resistant clones of P. falciparum. nih.gov Further studies have explored derivatives with substituents at the 5-position of the pyrazolopyridine ring, noting that compounds with a CO2Et group at this position exhibited higher activity than those with a CN group. mdpi.com Another approach involved replacing the 7-chloroquinoline (B30040) moiety with a 1-phenyl-1H-pyrazolo[3,4-b]pyridine system, which also yielded compounds with antimalarial properties. nih.gov

In the context of anti-trypanosomal research, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, pyrazolopyridine derivatives have shown promise. benthamdirect.commdpi.com A screening of 27 N'-(substituted-phenylmethylene)-4-carbohydrazide-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives revealed that compounds with a phenyl group at the C-6 position were active. benthamdirect.com The N'-4-hydroxyphenylmethylene derivative, in particular, demonstrated a favorable profile against both trypomastigote and amastigote forms of T. cruzi. benthamdirect.com Molecular docking studies suggest that these compounds may exert their trypanocidal activity by binding to multiple targets within the parasite, such as CYP51 and cruzain. benthamdirect.com Research has also highlighted the high selectivity of some 1H-pyrazolo[3,4-b]pyridine analogues against the intracellular amastigote forms of the parasite. mdpi.com

Table 2: Anti-Malarial and Anti-Trypanosomal Activity of 1H-Pyrazolo[3,4-b]pyridine Analogues

Compound ClassTarget OrganismKey FindingsReference(s)
1H-Pyrazolo[3,4-b]pyridine 4-aminomethanol derivativesPlasmodium falciparum (chloroquine-sensitive and -resistant)Active in vitro, demonstrating the pyrazolopyridine system as a viable bioisostere for the quinoline system. nih.gov
1-Phenyl-1H-pyrazolo[3,4-b]pyridine derivativesPlasmodium falciparum (W2 chloroquine-resistant clone)Exhibited in vitro antimalarial activity. nih.gov
N'-(substituted-phenylmethylene)-4-carbohydrazide-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridinesTrypanosoma cruzi (trypomastigote and amastigote forms)N'-4-hydroxyphenylmethylene derivative showed the best activity profile. Phenyl group at C-6 was important for activity. benthamdirect.com
1H-Pyrazolo[3,4-b]pyridine analoguesTrypanosoma cruzi (intracellular amastigotes)Demonstrated high selectivity against intracellular amastigotes. mdpi.com

Anti-Inflammatory Effects

The 1H-pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore with significant potential in the development of anti-inflammatory agents. researchgate.netfip.orgmdpi.com Derivatives of this class have been shown to modulate various inflammatory mediators. nih.gov

One area of investigation has been the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. fip.orgnih.gov A series of (E)-5-methyl-2-phenyl-3-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine analogues were synthesized and evaluated for their ability to regulate pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in macrophages. nih.gov Several of these compounds demonstrated excellent in silico binding affinity and in vitro COX-2 inhibition. nih.gov

Other studies have identified pyrazolopyridine derivatives as promising multi-potent anti-inflammatory agents by examining their effects on nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E-2 (PGE-2), and 5-lipoxygenase (5-LO) in stimulated macrophages. nih.gov Furthermore, 4-anilinopyrazolopyridine derivatives have been optimized as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov

Table 3: Anti-Inflammatory Activity of 1H-Pyrazolo[3,4-b]pyridine Analogues

Compound ClassMechanism of ActionKey FindingsReference(s)
(E)-5-methyl-2-phenyl-3-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridinesCOX-2 inhibition, cytokine modulationShowed excellent in silico binding and in vitro COX-2 inhibition; regulated pro- and anti-inflammatory cytokines. nih.gov
Pyridone, thioxopyridine, and pyrazolopyridine derivativesModulation of inflammatory mediatorsIdentified as multi-potent anti-inflammatory agents by affecting NO, TNF-α, PGE-2, COX-2, and 5-LO. nih.gov
4-Anilinopyrazolopyridine derivativesPDE4 inhibitionOptimized as orally active PDE4 inhibitors with improved therapeutic capacity. nih.gov

Central Nervous System (CNS) Activities

The 1H-pyrazolo[3,4-b]pyridine core structure has been explored for its potential applications in treating various central nervous system (CNS) disorders. ontosight.ai

Research has indicated that pyrazolopyridine derivatives may offer neuroprotective effects. nih.gov A study focused on the synthesis of heterocyclic compounds based on the pyrazolopyridine scaffold and evaluated their effects in an MPP+-induced model of neurodegeneration in SH-SY5Y human neuroblastoma cells. nih.gov The synthesized compounds demonstrated a degree of neuroprotection, which was associated with the downregulation of pro-apoptotic proteins such as Bax and caspase-3 in a dose-dependent manner. nih.gov These findings suggest that pyrazolopyridine derivatives may exert their neuroprotective effects through anti-apoptotic pathways. nih.gov

The pyrazolopyridine class of compounds has been investigated for anxiolytic and antidepressant properties for several decades. nih.gov Compounds like cartazolate (B1214823) and tracazolate (B1211167) have shown non-sedative anxiolytic and antidepressant effects in early clinical studies. nih.gov These compounds are known to interact with GABA-A receptors and also act as adenosine (B11128) A1 and A2 receptor antagonists and phosphodiesterase inhibitors. nih.gov Their potential as potent stimulators of δ subunit-containing GABA-A receptors makes them a subject of continued interest for mood disorders. nih.gov

The pyrazole moiety, a key component of the 1H-pyrazolo[3,4-b]pyridine structure, has garnered significant attention in Alzheimer's disease (AD) research due to its versatile chemical nature that allows for interaction with key enzymes and receptors implicated in the disease's pathology. researchgate.net Pyrazole-based compounds have shown potential in preclinical studies by reducing the production of amyloid-beta (Aβ) plaque and protecting neurons from oxidative stress. researchgate.net

Specifically, novel 1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their ability to bind to Aβ plaques, a hallmark of AD. mdpi.com Certain derivatives, particularly those with dimethylamino- and pyrene-substituents, have demonstrated high and selective binding to amyloid plaques in brain tissue from AD patients. mdpi.com These findings suggest the potential application of these pyrazolopyridine compounds as fluorescent probes for the imaging and diagnosis of AD. mdpi.com Etazolate, a pyrazolo[3,4-b]pyridine, has been clinically investigated for its efficacy as an anti-Alzheimer's agent. mdpi.com

Table 4: Central Nervous System Activities of 1H-Pyrazolo[3,4-b]pyridine Analogues

Area of ResearchCompound Class/DerivativeKey FindingsReference(s)
Neuroprotection Heterocyclic compounds based on pyrazolopyridineProvided 20-30% neuroprotection in an MPP+-induced neurotoxicity model; downregulated pro-apoptotic proteins Bax and caspase-3. nih.gov
Anxiolytic & Anti-Depressant Cartazolate, TracazolateDemonstrated non-sedative anxiolytic and antidepressant properties in early studies; act on GABA-A receptors. nih.gov
Anti-Alzheimer's & Amyloid Plaque Probes Dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridinesExhibited high and selective binding to amyloid plaques in AD brain tissue, showing potential as imaging probes. mdpi.com
Anti-Alzheimer's EtazolateClinically investigated as an anti-Alzheimer's agent. mdpi.com

Cardiovascular System Modulations

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated for their potential applications in modulating the cardiovascular system. Certain pyrazole derivatives have been noted for their antihypertensive and vasodilator properties. semanticscholar.orgmdpi.com One area of research has focused on the inhibition of Salt Inducible Kinase 2 (SIK2), a protein kinase implicated in various diseases, including cardiovascular conditions. google.com Substituted 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as SIK2 inhibitors, suggesting a potential therapeutic avenue for cardiovascular disorders mediated by this kinase. google.com Although pulmonary hypertension is classified as a cardiovascular disease, its inflammatory basis has also led to the inclusion of 1H-pyrazolo[3,4-b]pyridine derivatives in studies targeting inflammation-related pathways that influence this condition. mdpi.com

Other Investigated Biological Activities (e.g., Hypnotic, Analgesic)

Beyond their effects on the cardiovascular system and their well-documented roles as kinase inhibitors in cancer, analogues of 1H-pyrazolo[3,4-b]pyridine have been explored for other biological activities. A literature survey reveals that pyrazole derivatives, in general, have been investigated for a wide range of pharmacological effects, including analgesic and hypnotic activities. semanticscholar.orgmdpi.com Specifically, certain 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated, demonstrating in vivo hypnotic and analgesic profiles. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of 1H-pyrazolo[3,4-b]pyridine analogues is profoundly influenced by the nature and position of substituents on the heterocyclic core. scispace.commdpi.com Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features that govern the potency and selectivity of these compounds for various biological targets, including protein kinases and other enzymes. nih.govnih.govnih.gov

For instance, in a series of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines, SAR analysis revealed that 4-alkylaminoethyl ether substitutions were particularly effective for potent in vitro antiproliferative activity. nih.govresearchgate.net In another study focused on adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, it was found that an exposed pyrazole N-H and a para-substitution on a diphenyl group were essential for potent activity. nih.gov The development of potent and selective cyclin-dependent kinase (CDK) inhibitors also highlighted the critical role of specific substitutions, where a 2,6-difluorophenyl group was found to be crucial for high inhibitory activity against CDK1 and CDK2. nih.gov These studies underscore the modular nature of the pyrazolopyridine scaffold, which allows for systematic modification to optimize biological activity. researchgate.net

Influence of Substituents at N1, C3, C4, C5, and C6 Positions

The substitution pattern across the 1H-pyrazolo[3,4-b]pyridine ring system is a key determinant of the resulting compound's pharmacological profile. mdpi.com Systematic investigations into the effects of different functional groups at each position have provided a roadmap for designing analogues with desired activities.

N1 Position: The substituent at the N1 position of the pyrazole ring significantly impacts activity. For AMPK activators, an unsubstituted N1 position (N-H) was found to be essential for potency. nih.gov In contrast, for other targets, substitution is common. Analysis of a large database of these compounds shows that for 4,6-disubstituted derivatives where C3 is a methyl group, the most frequent R¹ substituents are a methyl group, an alkyl group, or a phenyl group. mdpi.com

C3 Position: The C3 position often accommodates small alkyl groups or remains unsubstituted. In 4,6-disubstituted analogues, the most common substituent at C3 is a methyl group, followed by a hydrogen atom. mdpi.com The nature of the C3 substituent can also influence the reaction pathways during synthesis; for example, a phenyl group at this position can favor the formation of pyrazolo[3,4-b]quinolines in certain reactions. scispace.commdpi.com

C4 Position: The C4 position is a critical site for modification and significantly influences biological activity. researchgate.net SAR studies on anticancer agents showed that introducing 4-alkylaminoethoxy derivatives led to strong cytotoxicity against cancer cells while sparing normal cells. nih.gov In the context of CDK inhibitors, substitution at C4 with a 2,6-difluorophenacyl group was instrumental in achieving high potency. nih.gov The synthesis frequently proceeds through a 4-chloro or 4-hydroxy intermediate, making this position amenable to a wide variety of nucleophilic substitution reactions. mdpi.comnih.gov

C5 Position: While less frequently discussed in the context of SAR for the 4-ol series, modifications at the C5 position are known. In many synthetic schemes, this position is unsubstituted (H). nih.gov

C6 Position: The C6 position is another key site for introducing diversity. In studies of trypanocidal agents, substitution at C6 with phenyl, methyl, or trifluoromethyl groups led to varying activity profiles against Trypanosoma cruzi. researchgate.net For anticancer derivatives, a phenylamino (B1219803) group at C6 was a common feature in a series of potent compounds. nih.gov

The following table summarizes the observed influence of substituents at various positions on the 1H-pyrazolo[3,4-b]pyridine core based on selected studies.

PositionCommon SubstituentsObserved Impact on Biological ActivityReference(s)
N1 H, Methyl, Alkyl, PhenylEssential for AMPK activation (H); Modulates activity for other targets. mdpi.com, nih.gov
C3 H, Methyl, PhenylMethyl is a common substituent; Phenyl can direct synthetic pathways. scispace.com, mdpi.com, mdpi.com
C4 Alkylaminoethoxy, 2,6-DifluorophenacylCritical for anticancer potency and CDK inhibition. nih.gov, nih.gov
C6 Phenyl, Methyl, Trifluoromethyl, PhenylaminoInfluences trypanocidal and anticancer activities. nih.gov, researchgate.net

Critical Structural Features for Potency and Selectivity (e.g., Steric Bulkiness, Hydrophobic Tails)

Beyond the specific placement of substituents, broader structural features such as steric bulk and hydrophobicity play a critical role in defining the potency and selectivity of this compound analogues.

Steric Bulkiness: The size and shape of substituents can dictate how a molecule fits into the binding pocket of a target protein. The necessity of a 2,6-difluorophenyl substitution for potent CDK inhibition highlights the importance of steric and electronic properties at the C4 position. nih.gov X-ray crystallography of an inhibitor bound to CDK2 confirmed that the inhibitor occupies the ATP purine binding site, forming key hydrogen bonds. nih.gov The steric arrangement of the difluorophenyl group likely optimizes these interactions.

Lead Compound Identification and Optimization Strategies

The identification of promising lead compounds is a pivotal step in drug discovery, followed by systematic optimization to enhance potency, selectivity, and pharmacokinetic properties. Several lead compounds have emerged from the 1H-pyrazolo[3,4-b]pyridine class.

For example, a compound with significant Spleen Tyrosine Kinase (Syk) inhibitory activity (IC₅₀ = 1.2 μM) was identified as a good lead for further optimization in the context of allergic and autoimmune disorders. mdpi.com In the search for novel TANK-binding kinase 1 (TBK1) inhibitors, rational drug design led to the discovery of a series of 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov Through several rounds of optimization, compound 15y was identified as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and good selectivity, marking it as a promising lead for developing treatments for immune disorders and cancer. nih.gov

Optimization strategies often involve iterative cycles of chemical synthesis and biological testing. For instance, in developing AMPK activators, a series of pyrazolo[3,4-b]pyridine derivatives were designed and synthesized. nih.gov The evaluation of their activity led to the identification of key structural requirements, such as the exposed pyrazole N-H. This knowledge guided the synthesis of further analogues, culminating in compound 17f , which showed activation comparable to the known activator A-769662. nih.gov

The following table highlights examples of lead compounds from this chemical class and their associated biological targets.

Lead CompoundTarget/ActivityKey Features/Optimization StrategyReference(s)
Compound 56 Syk inhibitor (IC₅₀ = 1.2 μM)Identified as a good lead for allergic/autoimmune disorders. mdpi.com
Compound 15y TBK1 inhibitor (IC₅₀ = 0.2 nM)Discovered via rational design; optimized for potency and selectivity. nih.gov
Compound 17f AMPK activatorOptimized based on SAR, showing activity equal to control A-769662. nih.gov
BMS-265246 CDK1/CDK2 inhibitorOptimized with a 2,6-difluorophenyl substitution at C4 for high potency. nih.gov

Molecular Mechanisms and Pharmacological Targets of 1h Pyrazolo 3,4 B Pyridin 4 Ol Derivatives

Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core structure serves as a privileged scaffold for the design of potent kinase inhibitors. By modifying substituents at various positions on the bicyclic ring system, researchers have developed derivatives that selectively target different kinases involved in cell cycle regulation, inflammation, and cancer progression.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of cyclin-dependent kinases, which are key regulators of the cell cycle. One such derivative, SQ-67563, has demonstrated potent and selective inhibition of CDK1 and CDK2 in vitro. nih.gov In cellular assays, this compound acts as a cytotoxic agent, capable of blocking cell cycle progression and inducing apoptosis. nih.gov X-ray crystallography studies of this inhibitor bound to CDK2 revealed that it occupies the ATP purine (B94841) binding site, forming crucial hydrogen bond interactions with the backbone of Leu83. nih.gov

Further structure-activity relationship (SAR) studies led to the discovery of BMS-265246, a highly potent CDK1/CDK2 selective inhibitor. nih.gov The introduction of a 2,6-difluorophenyl substitution was found to be critical for its potent inhibitory activity. nih.gov The solid-state structure of a closely related di-fluoro analogue bound to CDK2 confirmed that it also binds to the ATP site and forms important hydrogen bonds with Leu83. nih.gov

Table 1: CDK Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
CompoundTargetIC50 (nM)
BMS-265246CDK1/cycB6
BMS-265246CDK2/cycE9

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity signaling pathways. nih.govnih.gov Through rational drug design and subsequent optimization, compound 15y emerged as a particularly potent TBK1 inhibitor with an IC50 value of 0.2 nM and demonstrated good selectivity. nih.govnih.govresearchgate.net

In cellular assays, this compound effectively inhibited the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.govresearchgate.net Furthermore, it exhibited antiproliferative effects on several cancer cell lines. nih.govresearchgate.net These findings highlight the potential of 1H-pyrazolo[3,4-b]pyridine derivatives as lead compounds for the development of therapeutics targeting immune-related disorders and cancer. nih.govresearchgate.net

Table 2: TBK1 Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
CompoundTargetIC50 (nM)
15yTBK10.2
BX795 (Reference)TBK17.1
MRT67307 (Reference)TBK128.7

The 1H-pyrazolo[3,4-b]pyridine scaffold has also been utilized to develop inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in the regulation of cell survival and proliferation, making it an attractive target for cancer therapy. A series of pyrazolo[3,4-b]pyridine-based derivatives were designed and synthesized, leading to the identification of compounds 17 and 19 as potent PIM-1 kinase inhibitors. nih.gov

These compounds exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Mechanistic studies revealed that their mode of action involves the inhibition of PIM-1 kinase. nih.gov Compound 19 was found to induce apoptosis in MCF-7 cells by causing cell cycle arrest at the G2/M phase. nih.gov Molecular docking studies supported these findings, showing a favorable interaction of these compounds with the active site of PIM-1 kinase. nih.gov

Table 3: PIM-1 Kinase Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
CompoundTargetIC50 (nM)
17PIM-143
19PIM-126

Dysregulation of fibroblast growth factor receptor (FGFR) signaling is implicated in various cancers, making FGFRs important therapeutic targets. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases. nih.govnih.gov Systematic structure-activity relationship (SAR) explorations led to the identification of compound 7n as a promising FGFR inhibitor. nih.gov

This compound demonstrated excellent potency against FGFR1–3 and exhibited good selectivity over other protein kinases. nih.gov Immunoblot analysis confirmed that compound 7n effectively suppressed FGFR signaling in cancer cells. nih.gov The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, likely participating in hydrogen bonding interactions within the FGFR1 kinase domain. nih.gov

Table 4: FGFR Kinase Inhibition by a 1H-Pyrazolo[3,4-b]pyridine Derivative
CompoundTargetIC50 (μM)
7nFGFR10.002

A novel series of 5-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in a wide range of cellular processes. nih.gov Further optimization of 6-aryl-pyrazolo[3,4-b]pyridines resulted in compounds with even greater potency. For instance, derivatives 21 , 22 , and 23 showed significant inhibition of hGSK-3α. researchgate.net Subsequent optimization led to the development of molecule 24 , which exhibited an IC50 of 0.8 ± 0.4 nM. researchgate.net

Table 5: GSK-3 Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
CompoundTargetIC50 (nM)
21hGSK-3α56 ± 6
22hGSK-3α18 ± 2
23hGSK-3α11 ± 2
24GSK-30.8 ± 0.4

Receptor Agonism/Antagonism

In addition to kinase inhibition, derivatives of 1H-pyrazolo[3,4-b]pyridine have been explored for their ability to modulate the activity of G-protein coupled receptors (GPCRs). Specifically, they have been identified as potent antagonists of orexin receptors.

Through high-throughput screening, a racemic compound, rac-1 , was identified as a dual orexin receptor antagonist (DORA). nih.gov Subsequent structure-activity relationship studies and medicinal chemistry optimization led to the development of highly potent DORAs, including compounds (S)-2 and (S)-3 . nih.gov These efforts also focused on overcoming suboptimal physicochemical properties of the initial hit compound. nih.gov The discovery of these potent orexin receptor antagonists from the 1H-pyrazolo[3,4-b]pyridine class highlights the therapeutic potential of this scaffold for conditions such as insomnia. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been identified as selective and potent agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). researchgate.netnih.govnih.gov PPARα is a ligand-activated transcription factor that plays a crucial role in regulating fatty acid metabolism, making it an important therapeutic target for treating dyslipidemia. researchgate.netnih.gov

Structural studies have elucidated the binding mechanism of these derivatives to the ligand-binding domain (LBD) of PPARα. researchgate.netnih.gov Crystal structures reveal that, similar to well-known fibrate agonists, these compounds form a canonical hydrogen-bond network with helix 12 in the LBD, which is considered essential for PPARα activation. nih.gov However, the binding mode of the 1H-pyrazolo[3,4-b]pyridine derivatives exhibits unique features. The phenyl side chain of these compounds occupies a small cavity between the amino acid residues Ile272 and Ile354, a space not typically accessed by fibrates. nih.gov This distinct interaction may be key to the subtype selectivity and enhanced activity of these compounds. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that the steric bulk of substituents on the 1H-pyrazolo[3,4-b]pyridine ring, the position of the distal hydrophobic tail, and the distance between this tail and the acidic head group are all critical for potent hPPARα agonistic activity. nih.gov These SAR findings differ somewhat from those reported for fibrate-based PPARα agonists. nih.gov The research highlights the advantages of using the 1H-pyrazolo-[3,4-b]pyridine scaffold for designing novel PPARα agonists. researchgate.netnih.gov

Adenosine (B11128) Antagonism

The pyrazolo-pyridine scaffold is a recognized pharmacophore for developing antagonists of adenosine receptors (ARs), which are implicated in various pathological conditions. nih.gov While much of the research has focused on related pyrazolo-pyrimidine structures, derivatives of 1H-pyrazolo[3,4-b]pyridine have also been shown to interact with these purinergic receptors. Specifically, certain derivatives have been found to bind selectively with the A1-adenosine receptor (A1AR). researchgate.net The structural similarity of the pyrazolo[3,4-b]pyridine core to adenosine enables it to compete for binding at these receptors, leading to antagonistic activity. The development of non-xanthine pyrazolo derivatives has yielded compounds with high potency and selectivity for various AR subtypes. nih.gov

Enzyme Modulation

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to modulate the activity of several key enzymes through inhibitory actions.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine. dergipark.org.trmdpi.com Pyrazole-bearing compounds have demonstrated moderate and selective inhibitory activity against AChE. dergipark.org.tr Research into related pyrazolo[3,4-b]quinoline derivatives has also identified compounds with AChE inhibitory properties. mdpi.com While specific data for 1H-pyrazolo[3,4-b]pyridin-4-ol is limited, the broader class of pyrazole-containing N-phenylacetamide derivatives has been shown to selectively inhibit AChE without affecting BChE. dergipark.org.tr For instance, certain pyrazole (B372694) derivatives exhibited IC50 values for AChE inhibition in the micromolar range, with the most active compounds showing values around 8-9 µM. dergipark.org.tr

Table 1: AChE Inhibitory Activity of Selected Pyrazole Derivatives

CompoundDescriptionAChE IC50 (µM)
Compound 3 Pyrazole-N-phenylacetamide derivative8.97
Compound 4 Pyrazole-N-phenylacetamide derivative8.32

Data sourced from research on N-phenylacetamide derivatives bearing a pyrazole ring. dergipark.org.tr

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. msu.runih.gov Elevated levels of uric acid can lead to conditions like gout. nih.gov Derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated as XO inhibitors. nih.gov Studies on related pyrazolopyrimidine compounds, which share a similar core structure, have identified potent competitive inhibitors of XO. msu.ru For example, 4-mercapto-1H-pyrazolo[3,4-d]pyrimidine and 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine were found to have inhibitory activity comparable to the clinical drug allopurinol. msu.ru Specifically, 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acids were found to possess XO inhibitory potency in the same order of magnitude as allopurinol. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Allopurinol and Related Pyrazolopyrimidine Derivatives

CompoundIC50 (µM)Ki (µM)Inhibition Type
Allopurinol (Reference) 0.776 ± 0.012-Suicide Substrate
4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine 1.326 ± 0.0130.538 ± 0.01Competitive
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine 0.600 ± 0.0090.646 ± 0.01Competitive
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine 1.564 ± 0.0650.256 ± 0.01Competitive

Data sourced from biochemical characterization of pyrazolopyrimidine-based inhibitors. msu.ru

Protein Aggregation Inhibition (e.g., Amyloid β Aggregation)

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease (AD). mdpi.com Compounds that can bind to these plaques or inhibit their formation are valuable as diagnostic probes and potential therapeutics. mdpi.comresearchgate.net Novel derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized and shown to have a high and selective affinity for Aβ plaques. mdpi.comresearchgate.net In studies using brain tissue from AD patients, dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridines successfully bound to and allowed for fluorescent visualization of amyloid plaques. mdpi.comresearchgate.net These findings indicate the potential of the pyrazolo[3,4-b]pyridine core to act as a scaffold for developing agents that target Aβ aggregation. mdpi.com While some pyrazolo[3,4-b]pyridines like Etazolate have been clinically investigated for AD, reports specifically connecting the scaffold with high-affinity plaque binding are novel. mdpi.comresearchgate.net

Interactions with Purine-Binding Sites

The structural analogy of the 1H-pyrazolo[3,4-b]pyridine core to purines is fundamental to its diverse pharmacological activities. nih.gov This allows derivatives to interact with the purine-binding sites of various proteins, particularly kinases. nih.gov For example, the 1H-pyrazolo[3,4-b]pyridine derivative SQ-67563 has been shown to be a potent and selective inhibitor of cyclin-dependent kinases CDK1 and CDK2. nih.gov X-ray crystallography revealed that the compound binds directly within the ATP purine binding site of CDK2, forming key hydrogen-bonding interactions with the protein backbone residue Leu83. nih.gov This mode of action, mimicking ATP binding, is a common mechanism for kinase inhibitors and underscores the utility of the pyrazolo[3,4-b]pyridine scaffold as a "purine mimic" in drug design.

Computational and Theoretical Investigations of 1h Pyrazolo 3,4 B Pyridin 4 Ol Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to forecast the binding mode of a ligand (such as a derivative of 1H-pyrazolo[3,4-b]pyridin-4-ol) within the active site of a target protein. This analysis is fundamental to understanding the structural basis of a compound's biological activity.

Studies on various derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated its versatility in binding to a range of protein targets. For instance, in the development of inhibitors for TANK-binding kinase 1 (TBK1), a protein involved in innate immunity signaling, molecular docking was instrumental. nih.gov Docking studies revealed that the pyrazolopyridine scaffold could effectively anchor the inhibitor within the ATP-binding pocket of TBK1. The N and NH atoms of the pyrazole (B372694) moiety were shown to form crucial hydrogen bonds with the hinge region residues Glu87 and Cys89, mimicking the interactions of the native ATP molecule. nih.gov

Further ligand-protein interaction analysis for this class of compounds often highlights the importance of other interactions:

Hydrophobic Interactions: Substituents at various positions on the pyrazolopyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, significantly contributing to binding affinity.

Hydrogen Bonds: Beyond the core scaffold, specific functional groups on the derivatives can form additional hydrogen bonds with the protein, enhancing potency and selectivity. For example, modifications to the indole (B1671886) ring of a lead compound were guided by the potential to form a hydrogen bond with the acidic amino acid Asp157 in TBK1. nih.gov

Cation-π Interactions: The aromatic nature of the pyrazolopyridine system allows for potential cation-π interactions, which can be a factor in the binding of these ligands to their protein targets. researchgate.net

The insights gained from these docking studies are pivotal for structure-activity relationship (SAR) analysis, explaining why certain chemical modifications lead to an increase or decrease in biological activity and guiding the design of next-generation compounds. nih.gov

Table 1: Examples of Protein Targets and Key Interactions for 1H-Pyrazolo[3,4-b]pyridine Derivatives

Target Protein Therapeutic Area Key Interacting Residues (Example) Type of Interaction Reference
TANK-binding kinase 1 (TBK1) Inflammation, Cancer Glu87, Cys89, Asp157 Hydrogen Bonding nih.gov
Bromodomain-containing protein 9 (BRD9) Epigenetics, Cancer Not specified Not specified nih.gov
Telomerase Cancer Not specified Not specified ekb.eg

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, which governs its geometry, reactivity, and spectroscopic properties. These methods have been applied to the 1H-pyrazolo[3,4-b]pyridine system to elucidate its fundamental chemical characteristics. One of the initial applications was to determine the relative stability of its tautomeric forms. Semi-empirical AM1 calculations demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol, confirming that the 1H form is the predominant species under normal conditions. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron-donating capability.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For 1H-pyrazolo[3,4-b]pyridine derivatives designed as isosteres of the antimalarial drug mefloquine, quantum chemical calculations showed electronic similarities with respect to HOMO and LUMO eigenvalues and their coefficient distribution. researchgate.net This suggests that the pyrazolopyridine core can effectively mimic the electronic properties of the quinoline (B57606) ring in mefloquine, which is crucial for its biological activity. The distribution of these frontier orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, providing insights into its reactivity. researchgate.net

Table 2: Conceptual Significance of Frontier Molecular Orbitals

Parameter Description Implication for Chemical Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Higher energy indicates stronger electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates stronger electron-accepting ability.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO A smaller gap suggests higher chemical reactivity and lower kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack and are favorable for interactions with positive charges (e.g., protons, metal cations).

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate neutral or weakly polar areas.

In studies of 1H-pyrazolo[3,4-b]pyridine derivatives, MEP analysis revealed electronic similarities to known active compounds, helping to validate their design as bioisosteres. researchgate.net The map for a typical 1H-pyrazolo[3,4-b]pyridine would show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) and pyrazole rings, highlighting their roles as hydrogen bond acceptors. The hydrogen atom on the pyrazole NH group would exhibit a positive potential (blue), indicating its function as a hydrogen bond donor. This information is critical for predicting non-covalent interactions, such as those that occur in a protein's binding site.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the knowledge of the three-dimensional structure of the biological target. The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively utilized in SBDD campaigns due to its favorable properties as a "privileged structure"—a molecular framework capable of binding to multiple biological targets.

The SBDD process for pyrazolopyridine derivatives typically involves these steps:

Target Identification and Validation: A protein target is identified, and its 3D structure is determined, often through X-ray crystallography.

Hit Identification: A "hit" compound, which shows initial activity against the target, is identified. This can be done through high-throughput screening or, increasingly, through in silico methods like virtual screening, where large compound libraries are computationally docked into the target's active site. nih.gov

Hit-to-Lead Optimization: The binding mode of the hit compound is analyzed. Medicinal chemists then design and synthesize new derivatives by modifying the core scaffold. For the 1H-pyrazolo[3,4-b]pyridine core, this involves adding or changing substituents at positions C3, C4, C5, and C6 to improve interactions with the protein. For example, in the design of TBK1 inhibitors, various fragments were attached to the pyrazolopyridine core to enhance binding affinity and selectivity. nih.gov

Lead Optimization: The lead compounds are further refined to improve not only their potency but also their pharmacokinetic properties (ADMET).

This iterative cycle of design, synthesis, biological testing, and structural analysis allows for the systematic optimization of compounds, leading to the development of potent and selective drug candidates. The successful application of SBDD has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various kinases and other important biological targets. nih.govnih.gov

In Silico Pharmacokinetic and Pharmacodynamic Predictions (e.g., ADMET Studies, Drug-Likeness)

Before investing significant resources in synthesizing and testing new compounds, computational methods are used to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions help to identify candidates with a higher probability of success in later stages of drug development by flagging potential liabilities early on.

For 1H-pyrazolo[3,4-b]pyridine derivatives, ADMET and drug-likeness predictions are an integral part of the design process. ekb.eg Several computational models are used to estimate key parameters:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is a major route of drug clearance.

Excretion: Forecasting the likely route and rate of elimination from the body.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), or mutagenicity (Ames test).

These in silico studies help prioritize which designed molecules should be synthesized and taken forward for experimental evaluation, thereby streamlining the drug discovery process and reducing the likelihood of late-stage failures. ekb.egnih.gov

Table 3: Representative In Silico ADMET and Drug-Likeness Parameters

Parameter Description Favorable Range (Typical)
Molecular Weight (MW) Mass of the molecule < 500 Da
logP Octanol-water partition coefficient; measure of lipophilicity < 5
Hydrogen Bond Donors (HBD) Number of OH and NH groups < 5
Hydrogen Bond Acceptors (HBA) Number of O and N atoms < 10
Topological Polar Surface Area (TPSA) Surface sum over all polar atoms; predicts drug transport < 140 Ų
Blood-Brain Barrier (BBB) Permeation Ability to cross into the brain "Yes" or "No" prediction
CYP2D6 Inhibition Potential to inhibit a key drug-metabolizing enzyme "Non-inhibitor"
hERG Inhibition Potential for cardiotoxicity "Low risk" or "No"

Derivatization and Functionalization of the 1h Pyrazolo 3,4 B Pyridin 4 Ol Scaffold

Modification at the Hydroxyl Group (C4-position)

The hydroxyl group at the C4-position of the 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold is a key site for functionalization, often serving as a handle for introducing diverse substituents via etherification. A prominent strategy involves the synthesis of 4-alkylaminoethyl ethers. This modification is typically achieved by reacting the parent 4-ol with a suitable alkylating agent.

For instance, a series of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines were developed from a 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-one intermediate nih.gov. The synthesis of these target compounds highlights the accessibility of the C4-hydroxyl group for introducing side chains that can significantly influence biological activity. Research has shown that these 4-alkylaminoethyl ethers can exhibit potent in vitro antiproliferative activity, demonstrating the importance of C4-position modification in developing potential anti-tumor agents nih.gov.

Table 1: Examples of C4-Position Modifications and Resulting Biological Activity

Starting Scaffold Modification Resulting Derivative Class Observed Biological Activity

N-Substitution and Ring Substitutions (e.g., C3, C5, C6)

Modification of the pyrazole (B372694) and pyridine (B92270) rings, including N-substitution and substitution at various carbon atoms (C3, C5, C6), is a fundamental strategy for creating diverse libraries of 1H-pyrazolo[3,4-b]pyridine derivatives. Analysis of known compounds reveals distinct patterns in substitution. nih.govmdpi.com

N1-Substitution: A significant portion of documented 1H-pyrazolo[3,4-b]pyridines feature a substituent at the N1 position of the pyrazole ring. Common substituents include methyl, various other alkyl groups, and phenyl groups. However, a notable number of compounds remain unsubstituted at this position. researchgate.net

C3-Substitution: The C3 position is frequently substituted, with hydrogen and methyl groups being the most prevalent. This position is crucial as substituents here can directly influence the molecule's interaction with biological targets. nih.govmdpi.com

C5 and C6-Substitutions: The C5 position is most commonly occupied by a hydrogen atom. This is often a consequence of the synthetic routes employed, which frequently utilize 1,3-dicarbonyl compounds or α,β-unsaturated ketones lacking a substituent at the α-position. The C6 position, in contrast, shows a wider variety of substituents, which can be introduced to modulate the electronic and steric properties of the molecule. nih.govmdpi.com

These substitutions are critical in establishing structure-activity relationships (SARs) for various biological targets, including protein kinases and enzymes involved in inflammatory pathways. nih.gov

Synthesis of Hybrid Molecules and Conjugates

The 1H-pyrazolo[3,4-b]pyridine scaffold is an excellent platform for constructing hybrid molecules by incorporating other pharmacologically relevant heterocyclic systems. This approach aims to create multifunctional molecules with potentially enhanced or novel biological activities.

Schiff bases, or imine derivatives, are commonly synthesized from amino-functionalized 1H-pyrazolo[3,4-b]pyridines. The synthesis typically involves the condensation of a primary amine, such as 1H-pyrazolo[3,4-b]pyridin-3-amine, with various aromatic aldehydes. researchgate.netekb.eg These derivatives are of significant interest due to the wide spectrum of biological activities associated with the azomethine (-CH=N-) functional group, including antimicrobial and cytotoxic effects. researchgate.net The resulting Schiff bases can serve as intermediates for further derivatization.

The Schiff bases derived from 1H-pyrazolo[3,4-b]pyridin-3-amine are valuable precursors for synthesizing heterocyclic conjugates like thiazolidinones and azetidinones.

Thiazolidinone Analogues: 4-Thiazolidinone (B1220212) derivatives can be obtained by the cyclocondensation of pyrazolo[3,4-b]pyridine-based Schiff bases with thioglycolic acid ekb.eg.

Azetidinone Analogues: 2-Azetidinone (β-lactam) rings can be fused to the scaffold via the reaction of the imine derivatives with chloroacetyl chloride in the presence of a suitable base ekb.eg.

These hybrid molecules combine the pharmacological profiles of both the pyrazolopyridine core and the appended heterocyclic ring, leading to compounds with potential antimicrobial and other therapeutic activities.

Carbohydrazide derivatives represent another important class of functionalized 1H-pyrazolo[3,4-b]pyridines. These are typically synthesized from ester derivatives of the core scaffold. For example, pyrazolo[3,4-b]pyridine-6-carboxylate esters can be treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazides. nih.gov These hydrazides can be further reacted with aldehydes or ketones to form hydrazones, which are a subclass of Schiff bases. nih.gov Such derivatives have been investigated for a range of biological activities, including antidiabetic and trypanocidal properties.

Impact of Derivatization on Biological and Pharmacological Profiles

The derivatization of the this compound scaffold has a profound impact on the biological and pharmacological profiles of the resulting compounds. Structure-activity relationship (SAR) studies have revealed that specific substitutions at different positions are key to modulating potency and selectivity for various biological targets.

Antiproliferative and Anti-tumor Activity: Modifications at the C4 position, such as the introduction of 4-alkylaminoethyl ethers, have led to compounds with potent antiproliferative activity against breast cancer models nih.gov. The nature of substituents at N1 and C6 also plays a crucial role in defining the cytotoxic potential nih.gov.

Antimicrobial Activity: The introduction of Schiff base moieties at the C3-position has yielded derivatives with significant in vitro antimicrobial activity researchgate.net. Further cyclization to form thiazolidinone and azetidinone analogues can enhance this activity. Some of these compounds have also shown potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism ekb.eg.

Kinase Inhibition: The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif for various protein kinases. Strategic substitutions have led to the discovery of potent inhibitors of enzymes like TANK-binding kinase 1 (TBK1), which is involved in innate immunity and oncogenesis nih.gov. SAR studies have identified key interactions and structural modifications that enhance inhibitory potency to the nanomolar range nih.gov.

Anti-inflammatory Activity: Derivatives of this scaffold have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents.

Antidiabetic Activity: Hydrazide and hydrazone derivatives have been synthesized and evaluated for their antidiabetic properties, showing significant α-amylase inhibitory activity nih.gov.

Table 2: Summary of Biological Activities of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Derivative Class Position of Derivatization Target/Activity Reference
4-Alkylaminoethyl ethers C4 Antiproliferative (Anti-tumor) nih.gov
Schiff Bases C3 Antimicrobial, DHFR inhibition researchgate.netekb.eg
Thiazolidinones/Azetidinones C3 Antimicrobial, DHFR inhibition ekb.eg
Substituted pyrazolopyridines N1, C3, C4 TBK1 Inhibition nih.gov
Hydrazides/Hydrazones C6 Antidiabetic (α-amylase inhibition) nih.gov

The extensive research into the derivatization of the this compound scaffold underscores its importance as a privileged structure in drug discovery, leading to the development of compounds with a wide spectrum of therapeutic applications. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors under inert atmospheres (e.g., argon) to prevent oxidation. For example, 1-phenyl-6-(phenylamino)-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives are synthesized by refluxing intermediates in diphenyl ether, followed by purification via flash column chromatography (silica gel, cyclohexane/EtOAc gradients) . Optimization includes monitoring reaction progress with TLC, adjusting solvent polarity for crystallization, and using argon to stabilize reactive intermediates. Yield improvements often rely on temperature control and stoichiometric balancing of reagents.

Q. How are spectroscopic techniques (e.g., NMR, HPLC) employed to confirm the structure of this compound derivatives?

1H NMR is critical for confirming substituent positions and hydrogen environments. For instance, in 1-(3-fluorophenyl) derivatives, singlet peaks at δ 6.26 ppm (H-5) and multiplet signals for aromatic protons validate the core structure . HPLC (≥95% purity) and mass spectrometry further confirm molecular weight and purity. Comparative analysis with reference spectra in databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential when handling this compound derivatives in the laboratory?

Key protocols include:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors, especially during reflux or solvent evaporation .
  • Waste disposal: Segregate chemical waste for professional treatment to mitigate environmental hazards .
  • Emergency measures: Immediate rinsing with water for spills and access to eyewash stations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

SAR studies analyze substituent effects on biological targets. For example:

  • R1 position : Methyl or phenyl groups at R1 (Fig. 6) improve solubility and target binding in anti-tumor assays .
  • R3 position : Electron-withdrawing groups (e.g., fluorine) enhance enzyme inhibition (e.g., superoxide dismutase) by modulating electron density .
    Methodologically, combinatorial libraries are screened against disease models (e.g., Chagas’ disease ), followed by molecular docking to predict binding affinities.

Q. What methodologies are used to evaluate the acute toxicity of this compound derivatives in preclinical studies?

  • Oral/IV administration : Determine LD₅₀ (lethal dose) in rodents, noting organ-specific effects (e.g., renal toxicity at TDLo = 214 mg/kg in mice) .
  • In vitro assays : Use cell viability assays (e.g., MTT) to assess cytotoxicity thresholds .
  • Metabolic profiling : Track metabolite formation via LC-MS to identify toxic intermediates .

Q. How are computational tools applied to predict the pharmacokinetic properties of novel this compound analogs?

  • Molecular docking : Software like AutoDock evaluates interactions with targets (e.g., soluble guanylyl cyclase in pulmonary artery studies) .
  • ADME prediction : Tools like SwissADME calculate logP, solubility, and bioavailability from SMILES/InChI data .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett constants) with bioactivity to prioritize synthesis .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Reproducibility checks : Validate protocols (e.g., identical cell lines, assay conditions) .
  • Meta-analysis : Compare datasets across studies, controlling for variables like substituent regiochemistry .
  • Crystallography : Resolve structural ambiguities via X-ray diffraction to confirm active conformers .

Q. How are in vivo efficacy models (e.g., murine breast cancer) designed to test this compound-based therapeutics?

  • Dosing regimens : Administer derivatives intraperitoneally (e.g., 50 mg/kg/day) and monitor tumor volume reduction .
  • Biomarker analysis : Measure serum levels of cytokines or apoptosis markers (e.g., caspase-3) .
  • Control groups : Include vehicle-treated and standard drug (e.g., doxorubicin) cohorts for comparative efficacy .

Methodological Notes

  • Synthetic purity : Use recrystallization (e.g., EtOAc/n-pentane) to achieve >97% purity for biological testing .
  • Data validation : Cross-reference spectral data with authoritative databases (e.g., NIST ) to minimize structural misassignment.
  • Ethical compliance : Adhere to institutional guidelines for animal studies, including IACUC approvals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
1H-pyrazolo[3,4-b]pyridin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.